2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- is a chemical compound with the molecular formula C17H15NO2S It is a derivative of pyrrolidinedione, a five-membered lactam ring, and is characterized by the presence of a phenyl group and a 4-methylphenylthio group attached to the nitrogen and carbon atoms of the pyrrolidinedione ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- typically involves the reaction of 2,5-pyrrolidinedione with appropriate thiol and phenyl reagents. One common method involves the use of 4-methylbenzenethiol and phenylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl and 4-methylphenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted pyrrolidinedione derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)thio]-1-(2-(trifluoromethyl)phenyl)-2,5-pyrrolidinedione
- 1-(4-Bromophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione
- 3-Anilino-1-(4-methylphenyl)-2,5-pyrrolidinedione
Uniqueness
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a 4-methylphenylthio group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)21-15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLBPUTXATXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385673 |
Source
|
Record name | 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109448-23-9 |
Source
|
Record name | 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.